(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by:
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-3-2-4-17(13-16)14-21-22(28)18-5-6-20(27)19(23(18)29-21)15-25-9-7-24(8-10-25)11-12-26/h2-6,13-14,26-27H,7-12,15H2,1H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEXAFORMVJATD-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound is compared to analogs based on substituent variations at positions 2, 6, and 7 (Table 1).
Table 1: Comparison of Structural Analogues
Note: Molecular weight of the target compound is estimated based on structural analogs due to incomplete data in provided evidence.
Substituent Analysis
Position 2 Variations
- Target Compound : The 3-methylphenyl group balances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets .
Position 7 Variations
- Hydroxyethylpiperazine (Target) : The hydroxyethyl group increases hydrophilicity compared to methylpiperazine () or piperidine (), likely improving aqueous solubility .
- Methylpiperazine () : Lacks hydroxylation, reducing solubility but possibly enhancing membrane permeability .
Bioactivity Considerations
- highlights dihydrobenzofuran derivatives as cannabinoid receptor 2 (CB2) agonists, suggesting that the target compound’s piperazine and benzylidene groups may similarly influence receptor selectivity .
- The hydroxyl group at position 6 (common across analogs) is critical for hydrogen bonding, a feature often associated with kinase or GPCR modulation .
Research Implications and Limitations
- Structural Insights : The hydroxyethylpiperazine moiety in the target compound offers a unique balance of solubility and binding versatility compared to methylpiperazine or piperidine analogs.
- Data Gaps: Limited bioactivity data for the target compound in the provided evidence restricts functional comparisons. Further studies on receptor binding or enzymatic assays are needed.
- Synthetic Challenges : The Z-configuration of the benzylidene group and stereochemical purity (e.g., ’s enantiomers 33 and 34) require careful synthetic optimization .
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